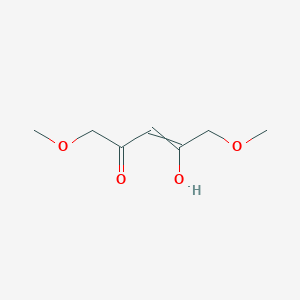
4-Hydroxy-1,5-dimethoxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,5-dimethoxypent-3-en-2-one is an organic compound that belongs to the class of enones It features a hydroxyl group, two methoxy groups, and a conjugated double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,5-dimethoxypent-3-en-2-one can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. For example, the reaction between 4-hydroxy-2-methoxybenzaldehyde and 2-methoxyacetone in the presence of a base like sodium hydroxide can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,5-dimethoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-1,5-dimethoxypent-3-en-2-one or 4-carboxy-1,5-dimethoxypent-3-en-2-one.
Reduction: Formation of 4-hydroxy-1,5-dimethoxypentane-2-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
4-Hydroxy-1,5-dimethoxypent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,5-dimethoxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The conjugated double bond can also play a role in the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethoxyacetophenone: Similar structure but with an acetophenone moiety.
4-Hydroxy-3-methoxybenzaldehyde: Contains a benzaldehyde group instead of the enone structure.
4-Hydroxy-1,5-dimethoxypentane-2-one: Saturated version of the compound.
Uniqueness
4-Hydroxy-1,5-dimethoxypent-3-en-2-one is unique due to its specific combination of functional groups and the presence of a conjugated double bond, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62888-28-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-hydroxy-1,5-dimethoxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O4/c1-10-4-6(8)3-7(9)5-11-2/h3,8H,4-5H2,1-2H3 |
InChI Key |
IHJTZRYGOWALGV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=CC(=O)COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
silane](/img/structure/B14515169.png)
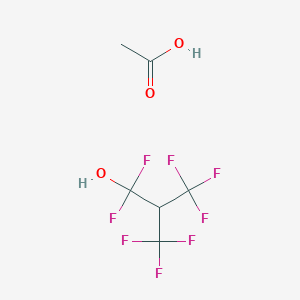

![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
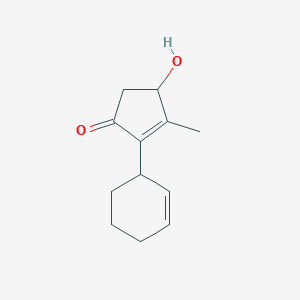
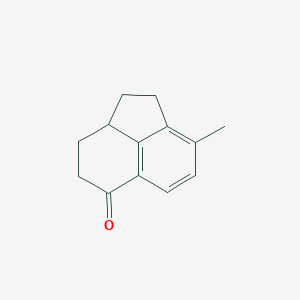
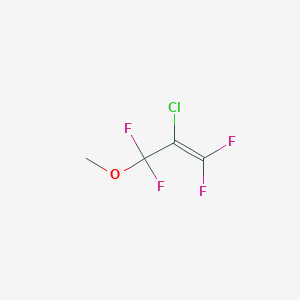
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
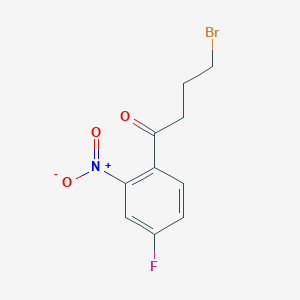
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)

